molecular formula C21H17FN4OS B2987380 3-(4-fluorophenyl)-1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-5-carboxamide CAS No. 1797366-95-0

3-(4-fluorophenyl)-1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-5-carboxamide

Cat. No. B2987380
M. Wt: 392.45
InChI Key: YMLRQGDZPBWEBE-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-5-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a fluorophenyl group, a methylthiazolyl group, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, fluorophenyl group, methylthiazolyl group, and carboxamide group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the carboxamide group might be involved in acid-base reactions, while the fluorophenyl group might undergo electrophilic aromatic substitution .

Scientific Research Applications

Synthesis Techniques and Characterization

  • Fluorinated pyrazoles, including structures similar to the compound , have been synthesized through methods that allow further functionalization, demonstrating their significance as building blocks in medicinal chemistry. These synthetic strategies involve monofluorination and condensation processes, underscoring the compounds' versatility for further chemical modifications (Surmont et al., 2011).
  • Research chemicals with pyrazole cores have been identified and characterized, indicating the bioisosteric replacement potential of pyrazole rings for synthetic cannabinoids. This highlights the interest in such compounds for pharmacological explorations, although the specific compound mentioned was not directly referenced (McLaughlin et al., 2016).

Biological and Pharmacological Potential

  • Pyrazole derivatives have been evaluated for their cytotoxicity against cancer cell lines, suggesting potential therapeutic applications. For example, novel pyrazole carboxamide analogues demonstrated significant cytotoxicity, hinting at the antitumor capabilities of these compounds (Ahsan et al., 2018).
  • The antifungal activity of pyrazole-sulfonamide derivatives has been studied, with some compounds showing promising activities against various fungal strains. This indicates the potential use of pyrazole derivatives in developing antifungal agents (Mert et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential health effects. Without specific data, it’s difficult to provide an analysis of these aspects .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its potential use in medicine, materials science, or other fields .

properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4OS/c1-13-23-19(12-28-13)16-5-3-4-6-17(16)24-21(27)20-11-18(25-26(20)2)14-7-9-15(22)10-8-14/h3-12H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLRQGDZPBWEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-5-carboxamide

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